molecular formula C10H10N4S B1305782 3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile CAS No. 86691-41-0

3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile

Cat. No. B1305782
CAS RN: 86691-41-0
M. Wt: 218.28 g/mol
InChI Key: CSGRBQHJJOBWPO-UHFFFAOYSA-N
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Description

The compound 3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The hydrazino group attached to the propanenitrile moiety indicates the presence of a hydrazine functional group linked to a carbon triple bond (nitrile group), suggesting potential reactivity and applications in chemical synthesis.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been explored in various studies. For instance, derivatives of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile have been synthesized and evaluated for their anti-inflammatory properties, with the nitrogen of the hydrazino group playing a crucial role in their activity . Additionally, the synthesis of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a closely related compound, has been achieved through reactions involving ethyl 2-benzothiazolecarboxylate or 2-bromoacetylbenzothiazole, indicating the versatility of benzothiazole derivatives in chemical transformations .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex, as seen in the synthesis of Ru(II) complexes containing hydrazinylbenzothiazole ligands. These complexes exhibit distorted octahedral geometries around the ruthenium ion and bidentate N^N coordination modes for the hydrazine ligand, as confirmed by X-ray analyses and DFT calculations . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo various chemical reactions. For example, 3-(benzothiazol-2-yl)-3-oxopropanenitrile reacts with diazonium salts to form hydrazones, which can cyclize into different heterocyclic compounds upon heating . Similarly, 3-hydrazino-1,2,4-triazolo[3,4-b]benzothiazole undergoes ring closure reactions with urea and carbon disulphide to yield triazolo derivatives . These reactions demonstrate the reactivity of the hydrazino group and its utility in synthesizing diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be inferred from their structural features and reactivity. For instance, the presence of the hydrazino group and nitrile functionality suggests potential for hydrogen bonding and polar interactions. NMR spectral studies of some 2-(benzothiazol-2-yl)hydrazine derivatives have provided insights into their solution and solid-state structures, which are important for understanding their chemical behavior and interactions with biological targets .

Future Directions

Benzothiazoles, including 3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile, are biologically active and industrially demanded compounds . Their synthesis methods are being developed based on commercially available reagents and the principles of green chemistry . These compounds play a special role in the design of biologically active compounds, which may be useful for developing new drugs and materials .

properties

IUPAC Name

3-[amino(1,3-benzothiazol-2-yl)amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c11-6-3-7-14(12)10-13-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGRBQHJJOBWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CCC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386538
Record name 3-[1-(1,3-Benzothiazol-2-yl)hydrazinyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile

CAS RN

86691-41-0
Record name 3-[1-(1,3-Benzothiazol-2-yl)hydrazinyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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